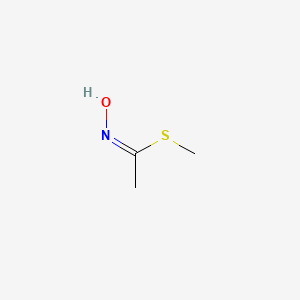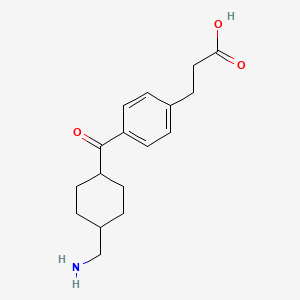![molecular formula C25H25NO5 B10783684 dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783684.png)
dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is a complex organic compound with significant implications in various scientific fields. Its unique structure, containing a bicyclo[2.2.1]hepta-2,5-diene core, makes it a subject of interest for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Starting Materials
Start with aniline and p-toluidine as primary materials.
React aniline with acetic anhydride to form N-acetylaniline.
Perform Friedel-Crafts acylation with p-toluidine to produce a substituted benzophenone.
Formation of the Bicyclic Core
Utilize a Diels-Alder reaction between a substituted benzophenone and cyclopentadiene.
Employ catalysts like AlCl3 and maintain temperatures around 0-5°C.
Final Esterification
Convert the diene product to the ester using dimethyl sulfate and a base like NaH.
Industrial Production Methods
Scale-up involves high-pressure reactors for the Diels-Alder step.
Continuous flow reactors optimize the esterification process, ensuring a high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Converts the diene into epoxides using reagents like mCPBA.
Forms highly reactive intermediates suitable for further modifications.
Reduction
Use of LiAlH4 reduces ester groups to corresponding alcohols.
Hydrogenation under Pd/C catalyst converts alkenes to alkanes.
Substitution
Halogenation of the aromatic ring using Br2/FeBr3 leads to halogenated derivatives.
Nitration reactions involve HNO3/H2SO4 to add nitro groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: mCPBA, mild temperatures (0-5°C).
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2/FeBr3 under room temperature conditions.
Major Products
Epoxides from oxidation reactions.
Alcohols from reduction reactions.
Halogenated and nitrated derivatives from substitution reactions.
Scientific Research Applications
Dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate plays a pivotal role in:
Chemistry: : As a versatile intermediate for synthesizing complex molecules.
Biology: : Studying enzyme interactions and receptor binding due to its bicyclic structure.
Medicine: : Potential use in developing therapeutic agents for neurodegenerative diseases.
Industry: : Application in designing advanced materials with specific mechanical properties.
Mechanism of Action
The compound interacts with molecular targets through:
Enzymatic Pathways: : Inhibits enzymes by binding to active sites, altering their conformation.
Receptor Binding: : Mimics natural ligands, modulating receptor activity in cells.
Cellular Pathways: : Involves in signaling cascades affecting gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,3-dicarboxylate derivatives.
Bicyclo[2.2.1]heptane-based compounds.
Unique Features
Structural Uniqueness: : The combination of an anilino group with a methylphenyl substituent.
Reactivity: : Enhanced due to the strain in the bicyclic system, making it a valuable synthetic intermediate.
Versatility: : Extensive applications ranging from medicinal chemistry to material science.
Dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate stands out in its field for these reasons, making it a topic of significant research and industrial interest.
Properties
Molecular Formula |
C25H25NO5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |
InChI |
InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19?,20-,25?/m0/s1 |
InChI Key |
UFPINDDCTUCUSA-CMAULLTDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783611.png)
![5-[4-Amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B10783628.png)
![2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate](/img/structure/B10783635.png)
![N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-4-hydroxy-alpha-[(1-oxobutyl)amino]benzenepropanamide](/img/structure/B10783639.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783644.png)

![(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B10783658.png)
![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B10783662.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10783664.png)

![5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride](/img/structure/B10783678.png)
![N-[(2R,3S,4R,6R)-6-[(2R,3R,4R,6S)-6-[(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-[(2R)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783691.png)
![dimethyl (4S)-1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783708.png)
![[(1S,3R,4R,6R,8S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate](/img/structure/B10783715.png)
